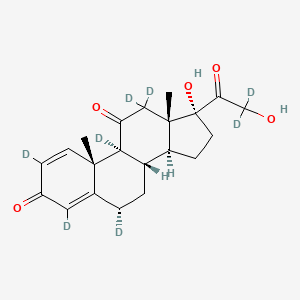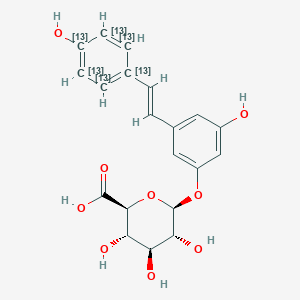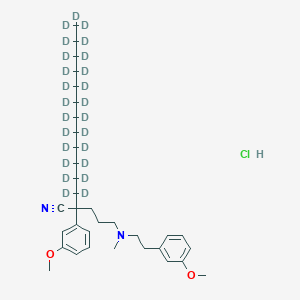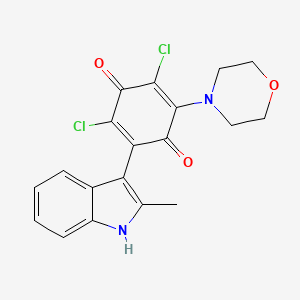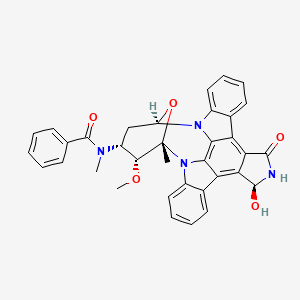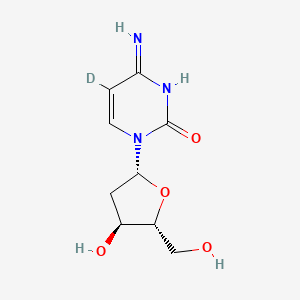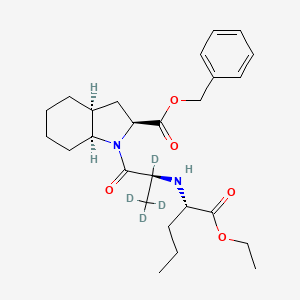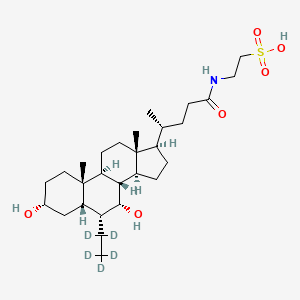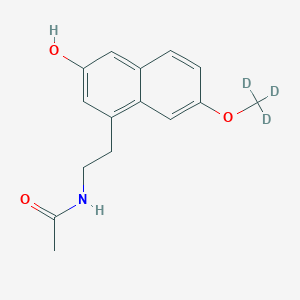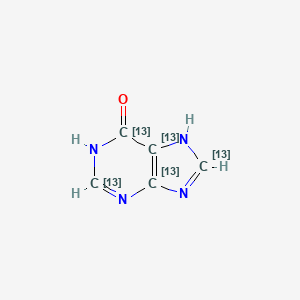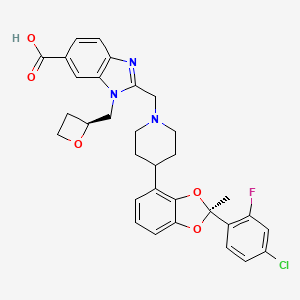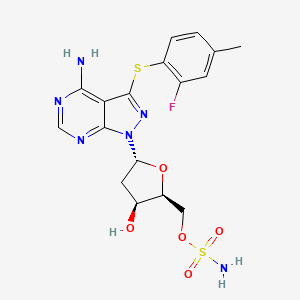
Atg7-IN-1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Atg7-IN-1 is a selective inhibitor of autophagy-related protein 7 (ATG7), with an IC50 value of 62 nM . ATG7 is an essential enzyme involved in the autophagy process, which is crucial for cellular homeostasis and the degradation of damaged organelles and proteins . The inhibition of ATG7 by this compound has significant implications in various biological processes and diseases, particularly in cancer research .
Preparation Methods
The synthesis of Atg7-IN-1 involves the preparation of pyrazolopyrimidine sulfamates . The synthetic route typically includes the following steps:
Formation of the pyrazolopyrimidine core: This involves the cyclization of appropriate precursors under controlled conditions.
Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve high purity.
Industrial production methods for this compound would likely involve scaling up these synthetic steps while ensuring the consistency and quality of the product.
Chemical Reactions Analysis
Atg7-IN-1 undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride can be used to reduce specific functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace leaving groups in the molecule.
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and catalysts to enhance reaction rates. The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions.
Scientific Research Applications
Atg7-IN-1 has a wide range of scientific research applications:
Cancer Research: It has been shown to enhance anti-tumor immune responses and improve the efficacy of immune checkpoint blockade in colorectal cancer.
Neuroscience: This compound plays a role in regulating neurogenesis and could be applied in regenerative medicine.
Inflammation: It reduces inflammation in macrophages by degrading immunoproteasome subunits.
Metabolic Diseases: This compound is involved in adipogenesis and could be relevant in obesity research.
Mechanism of Action
Atg7-IN-1 exerts its effects by inhibiting the activity of ATG7, an enzyme crucial for the autophagy process . The inhibition of ATG7 leads to the accumulation of damaged organelles and proteins, disrupting cellular homeostasis. This inhibition also affects various signaling pathways, including the reactive oxygen species (ROS)/NF-κB pathway, which is involved in immune responses and inflammation . Additionally, ATG7 inhibition can modulate cholesterol accumulation and antigen presentation, enhancing anti-tumor immune responses .
Comparison with Similar Compounds
Atg7-IN-1 is unique due to its high selectivity and potency as an ATG7 inhibitor. Similar compounds include:
Resveratrol: An antioxidant that also affects autophagy and mitochondrial biogenesis.
Alternative Autophagy Inhibitors: Compounds that inhibit autophagy through mechanisms independent of ATG7.
These compounds share some functional similarities with this compound but differ in their specific targets and mechanisms of action.
Properties
Molecular Formula |
C17H19FN6O5S2 |
|---|---|
Molecular Weight |
470.5 g/mol |
IUPAC Name |
[(2S,3S,5R)-5-[4-amino-3-(2-fluoro-4-methylphenyl)sulfanylpyrazolo[3,4-d]pyrimidin-1-yl]-3-hydroxyoxolan-2-yl]methyl sulfamate |
InChI |
InChI=1S/C17H19FN6O5S2/c1-8-2-3-12(9(18)4-8)30-17-14-15(19)21-7-22-16(14)24(23-17)13-5-10(25)11(29-13)6-28-31(20,26)27/h2-4,7,10-11,13,25H,5-6H2,1H3,(H2,19,21,22)(H2,20,26,27)/t10-,11-,13+/m0/s1 |
InChI Key |
GRYCCRMITKNCNZ-GMXVVIOVSA-N |
Isomeric SMILES |
CC1=CC(=C(C=C1)SC2=NN(C3=NC=NC(=C32)N)[C@H]4C[C@@H]([C@@H](O4)COS(=O)(=O)N)O)F |
Canonical SMILES |
CC1=CC(=C(C=C1)SC2=NN(C3=NC=NC(=C32)N)C4CC(C(O4)COS(=O)(=O)N)O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




